INCB-047775
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
INCB-047775, also known as AKT-IN-6, is a compound that has an inhibitory effect on ATK . ATK is an important component of cellular signaling for growth factors, cytokines, and other cell stimuli . Abnormal ATK activation has been associated with the development of type 2 diabetes mellitus and cancer .
Wissenschaftliche Forschungsanwendungen
Cancer Research
Specific Scientific Field
Oncology
Summary
INCB-047775 has shown promise as a potential therapeutic agent in cancer treatment. Researchers have investigated its effects on various cancer types, including solid tumors and hematological malignancies.
Experimental Procedures
Studies typically involve both in vitro and in vivo experiments. In cell culture, researchers treat cancer cell lines with INCB-047775 to assess its impact on cell proliferation, apoptosis, and signaling pathways. Animal models (such as xenografts) are used to evaluate tumor growth inhibition and overall survival.
Results
Multiple preclinical studies have demonstrated that INCB-047775 suppresses tumor growth by inhibiting Akt-1 signaling. Quantitative data includes reduced tumor volume, decreased cell viability, and altered expression of key proteins involved in cancer progression .
Type 2 Diabetes Research
Specific Scientific Field
Endocrinology
Summary
Abnormal Akt activation has been associated with type 2 diabetes mellitus. Researchers explore whether Akt inhibitors like INCB-047775 can modulate insulin signaling pathways and improve glucose homeostasis.
Experimental Procedures
Animal models (e.g., diabetic mice) are treated with INCB-047775. Researchers assess insulin sensitivity, glucose uptake, and glycemic control. Molecular analyses examine changes in Akt-related proteins.
Results
Studies indicate that INCB-047775 improves insulin sensitivity, reduces hyperglycemia, and enhances glucose utilization. These effects are attributed to Akt-1 inhibition, supporting its potential as an antidiabetic agent .
Neurodegenerative Disease Research
Specific Scientific Field
Neurology
Summary
Akt signaling pathways play a role in neuronal survival and function. Researchers investigate whether Akt inhibitors like INCB-047775 can protect against neurodegenerative conditions (e.g., Alzheimer’s disease, Parkinson’s disease).
Experimental Procedures
Cell-based assays using neuronal cell lines assess neuroprotection. Animal models (e.g., transgenic mice) are treated with INCB-047775, and cognitive function, synaptic plasticity, and neuronal survival are evaluated.
Results
Preliminary data suggests that INCB-047775 may enhance neuronal resilience and protect against neurodegeneration. Further studies are needed to validate these findings .
Cardiovascular Research
Specific Scientific Field
Cardiology
Summary
Akt signaling influences cardiac function, including cell survival, hypertrophy, and contractility. Researchers explore whether Akt inhibitors like INCB-047775 can impact heart health.
Experimental Procedures
Animal models (e.g., rats with induced cardiac injury) receive INCB-047775. Researchers assess cardiac function, fibrosis, and remodeling. Molecular analyses examine Akt-related pathways.
Results
INCB-047775 shows potential in reducing cardiac fibrosis and improving contractile function. Akt-1 inhibition may protect against heart failure .
Immunology Research
Specific Scientific Field
Immunology
Summary
Akt signaling affects immune cell activation, proliferation, and survival. Researchers investigate whether Akt inhibitors like INCB-047775 can modulate immune responses.
Experimental Procedures
In vitro studies use immune cells (e.g., T cells, macrophages) treated with INCB-047775. Researchers analyze cytokine production, cell proliferation, and signaling pathways.
Results
INCB-047775 may regulate immune responses by inhibiting Akt-1. It could potentially be used to modulate immune-mediated diseases .
Vitiligo Research
Specific Scientific Field
Dermatology
Summary
Vitiligo is an autoimmune skin disorder characterized by depigmented patches. Researchers explore whether Akt inhibitors like INCB-047775 can restore skin pigmentation.
Experimental Procedures
Clinical trials (e.g., NCT04818346) evaluate INCB-047775 in vitiligo patients. Researchers assess repigmentation, safety, and adverse effects.
Results
Preliminary data from ongoing trials suggests that INCB-047775 may promote repigmentation in vitiligo patients. Further research is needed to confirm its efficacy .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-3H-isoindol-5-yl]-1-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O/c1-27-21(17(10-24)12-26-27)15-5-6-20-16(9-15)13-28(22(20)29)19(11-25)8-14-3-2-4-18(23)7-14/h2-7,9,12,19H,8,11,13,25H2,1H3/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRHOURHCGFDIM-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)C(CC4=CC(=CC=C4)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)[C@@H](CC4=CC(=CC=C4)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-(2-(1-Amino-3-(3-fluorophenyl)propan-2-yl)-1-oxoisoindolin-5-yl)-1-methyl-1H-pyrazole-4-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.